molecular formula C10H10N4 B1481674 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2097969-69-0

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1481674
CAS No.: 2097969-69-0
M. Wt: 186.21 g/mol
InChI Key: XDBHNOIHFBJIIO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a cyclopropylmethyl group at the 1-position and a nitrile moiety at the 7-position.

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHNOIHFBJIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For instance, the reaction of cyclopropylmethyl hydrazine with a suitable nitrile in the presence of a base like sodium ethoxide can yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as palladium or copper complexes might be employed to facilitate the cyclization process, and green chemistry principles could be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxo derivatives of the imidazo[1,2-b]pyrazole ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropylmethyl group balances lipophilicity and metabolic stability, unlike the polar sugar moiety in ZINC13142972, which may improve solubility but reduce membrane permeability .
  • SEM-protected analogs (e.g., ) are synthetic intermediates, whereas the cyclopropylmethyl group is likely retained in the final bioactive compound.
  • Propargyl and cyclobutyl substituents () introduce steric bulk or reactive handles (alkyne), contrasting with the inert cyclopropane ring.

Key Observations :

  • High yields (77–82%) for SEM-protected analogs suggest efficient electrophilic substitution at the 7-position .

Key Observations :

  • The cyclopropylmethyl derivative’s lower molecular weight (~225 vs. 350 for ZINC13142972) may enhance bioavailability.
  • Melting points for allyl-substituted analogs (e.g., 149–151°C ) suggest crystalline stability, while cyclopropylmethyl analogs may exhibit similar solid-state properties.
  • ZINC13142972’s activity against bacterial targets (glpX, FecCD) highlights the role of substituents in target engagement .

Biological Activity

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}N4_{4}
  • CAS Number : 2098025-44-4

Physical Properties

PropertyValue
Molecular Weight198.22 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

This compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Research indicates that it may interact with phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways related to inflammation and cell proliferation.

Anti-inflammatory Activity

Studies have shown that the compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it effectively reduces cytokine production in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile is still under investigation. Initial assessments indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development in drug formulation.

Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of imidazo[1,2-b]pyrazole derivatives found that this compound significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in LPS-stimulated macrophages. The results indicated a potential mechanism through NF-kB pathway inhibition.

Study 2: Anticancer Potential

In an experimental model using glioma cells, the compound demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of caspase-3 and caspase-9 pathways, indicating its role as an apoptosis inducer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, and how can purification challenges be addressed?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution using precursors like 7-bromo derivatives and tosyl cyanide under mild conditions (25°C, 2 hours). Key steps include:

  • Use of protecting groups (e.g., SEM groups) to stabilize intermediates .
  • Purification via silica gel column chromatography with gradients of iHex/EtOAc (4:1) and 5% NEt3 to mitigate polarity-driven byproduct formation.
  • Final purification via HPLC to isolate the carbonitrile product in ~77% yield .
    • Critical Consideration : Monitor reaction progress via TLC to avoid over- or under-alkylation, which can lead to imidazo-pyrazole ring instability.

Q. Which analytical techniques are most reliable for characterizing structural and electronic properties of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm cyclopropylmethyl substitution patterns and carbonitrile positioning via coupling constants and chemical shifts (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 229.1) and fragmentation patterns to rule out impurities .
  • IR Spectroscopy : Identify the nitrile stretch (~2200–2250 cm⁻¹) and imidazo-pyrazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods inform reaction design for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in electrophilic substitutions (e.g., cyanide vs. bromide reactivity) .
  • Reaction Path Search Algorithms : Apply tools like GRRM or AFIR to explore alternative pathways for optimizing yields under varying temperatures or solvents .
  • Data-Driven Feedback : Integrate experimental results (e.g., HPLC retention times) into computational workflows to refine activation energy barriers .

Q. What strategies resolve contradictions in reported synthetic yields for analogous imidazo-pyrazole carbonitriles?

  • Methodological Answer :

  • Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), electrophile equivalents (e.g., 2.6 equiv. tosyl cyanide ), and protecting group efficacy (e.g., SEM vs. Boc).
  • Byproduct Profiling : Use LC-MS to identify side products (e.g., dimerization or ring-opening artifacts) that reduce yields .
  • Case Study : A 77% yield reported for 7j () vs. 62–70% for similar azo-pyrimidines ( ) highlights the need for rigorous temperature control and exclusion of moisture.

Q. How do substituents on the imidazo-pyrazole core influence stability under acidic/basic conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose derivatives to pH 1–14 buffers at 40°C for 48 hours, followed by UPLC-UV analysis to quantify degradation (e.g., cyclopropylmethyl group hydrolysis).
  • Structural Insights : Electron-withdrawing groups (e.g., carbonitrile) enhance stability in acidic media by reducing nucleophilic attack on the pyrazole ring .
  • Comparative Data : Derivatives with arylazo substituents ( ) show lower thermal stability (mp 263–268°C) compared to aliphatic analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

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